10-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Beschreibung
The compound 10-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione belongs to the pyrrolobenzodiazepine (PBD) family, a class of heterocyclic molecules characterized by a fused tricyclic scaffold. Key analogs include allyl-, phenylmethyl-, and hydroxy-substituted derivatives ().
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methyl]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-10-15(11-9-14)13-22-17-6-3-2-5-16(17)19(23)21-12-4-7-18(21)20(22)24/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKGYSSBDNULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Crystallographic and Conformational Analysis
Crystal structures reveal that substituents at N10 alter dihedral angles and hydrogen-bonding patterns:
- 10-Allyl derivative : Orthorhombic crystal system (space group P2₁2₁2₁), with disordered tetrahydropyrrolyl ring atoms (C10–C11) .
- 6-Nitro derivative : Planar benzodiazepine core with nitro group at C6 inducing steric hindrance .
- Hydroxy-substituted analogs : Intramolecular hydrogen bonds stabilize the tricyclic scaffold (e.g., O–H···O=C interactions) .
Pharmacological and Biochemical Profiles
Substituents modulate receptor affinity and metabolic stability:
- Anxiolytic Activity : The (+)-enantiomer of 10-methyl-substituted PBDs showed promise in preclinical trials due to GABA receptor agonism .
- 5-HT₁A Receptor Affinity: N-Aminoalkyl derivatives exhibited low binding (e.g., <10% inhibition at 10 μM) .
- Metabolism : Rapid hydroxylation at C3 and C11a positions in rodents suggests susceptibility to oxidative degradation .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., methoxy): Enhance metabolic stability but reduce solubility .
- Bulkier Substituents (e.g., phenylmethyl): May improve receptor selectivity but hinder blood-brain barrier penetration .
- Chiral Centers : The (S)-(+)-enantiomer of 2,3-dihydro-PBDs demonstrates higher bioactivity than the (R)-form .
Q & A
Basic: What are the established synthetic routes for this compound, and how can intermediates be purified effectively?
Answer:
The compound is synthesized via alkylation of the parent pyrrolobenzodiazepine core. A typical procedure involves reacting 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione (1 eq) with 4-methylbenzyl bromide (1 eq) in dimethylformamide (DMF) using potassium carbonate (1 eq) as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. The reaction is monitored by TLC, and purification is achieved via recrystallization from dichloromethane, yielding ~80% pure product . Key steps include:
- Reaction monitoring : TLC to confirm completion.
- Purification : Recrystallization minimizes impurities; NMR (¹H/¹³C) validates structural integrity .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm bond connectivity and functional groups. For example, the benzodiazepine carbonyl groups appear as distinct peaks at ~170–175 ppm in ¹³C NMR .
- X-ray crystallography : Resolves stereochemistry but may encounter challenges such as disordered atoms (e.g., in the tetrahydropyrrolyl ring). Refinement requires restraining C–C distances and temperature factors to near-isotropic values .
Advanced: How can structural disorder in crystallographic data be resolved during refinement?
Answer:
Disordered atoms (e.g., C10–C11 and C10′–C11′ pairs) are modeled with 50:50 occupancy. Computational restraints include:
- Distance restraints : Keep disordered C–C bonds within 0.01 Å of each other.
- Thermal parameter restraints : Align anisotropic displacement parameters (ADPs) for primed/unprimed atoms.
- Isotropy enforcement : Restrict ADPs to near-isotropic values to reduce overfitting .
Advanced: How can computational methods predict biological targets or optimize synthetic pathways?
Answer:
- Target prediction : Quantum chemical calculations (e.g., DFT) model ligand-receptor interactions, such as potential GABA receptor agonism .
- Reaction optimization : Machine learning algorithms analyze experimental variables (e.g., solvent, temperature) to prioritize conditions. For example, ICReDD’s workflow combines quantum calculations and information science to narrow optimal parameters, reducing trial-and-error experimentation .
Advanced: How should contradictory bioactivity data (e.g., antitumor efficacy) be addressed across assays?
Answer:
- Multi-assay validation : Use orthogonal assays (e.g., cell viability, apoptosis, DNA intercalation) to confirm mechanisms. For instance, DNA cross-linking activity in Streptomyces-derived analogs requires validation via comet assays .
- Control standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for cell-line-specific sensitivities .
Advanced: What strategies optimize reaction yields for derivatives with modified substituents?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalyst screening : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) improve allylation kinetics .
- Temperature modulation : Reflux in ethanol for 2–12 h balances yield and byproduct formation .
Advanced: How to design structure-activity relationship (SAR) studies for antitumor activity?
Answer:
- Substituent variation : Modify the 4-methylbenzyl group to test steric/electronic effects. For example, replacing methyl with methoxy or halogens alters lipophilicity and binding affinity .
- In vitro testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with analogs like 9-hydroxy-8-methoxy derivatives .
Advanced: What protocols ensure reproducibility in multi-step syntheses?
Answer:
- Step-by-step monitoring : Use TLC or HPLC to track intermediate formation.
- Batch consistency : Standardize reagents (e.g., allyl bromide purity >98%) and solvent drying (e.g., molecular sieves in CHCl₃) .
- Data sharing : Publish detailed crystallographic refinement parameters (e.g., CIF files) to aid replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
